3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine

medicinal chemistry building block amine derivatization

3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 173336-40-8), also designated 3-Methyl-1,2,4-oxadiazole-5-propanamine, is a heterocyclic organic compound (C6H11N3O, MW 141.17 g/mol) belonging to the 1,2,4-oxadiazole class. It features a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and a linear propan-1-amine side chain at the 5-position.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 173336-40-8
Cat. No. B3245928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine
CAS173336-40-8
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CCCN
InChIInChI=1S/C6H11N3O/c1-5-8-6(10-9-5)3-2-4-7/h2-4,7H2,1H3
InChIKeyYEKKCMQUYOKDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 173336-40-8): Physicochemical Identity and Scaffold Classification


3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 173336-40-8), also designated 3-Methyl-1,2,4-oxadiazole-5-propanamine, is a heterocyclic organic compound (C6H11N3O, MW 141.17 g/mol) belonging to the 1,2,4-oxadiazole class [1]. It features a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and a linear propan-1-amine side chain at the 5-position [1]. The compound is commercially categorized as a versatile small molecule scaffold intended for research use . Key computed physicochemical properties include a logP of -0.59, density of 1.1±0.1 g/cm³, and boiling point of 259.9±42.0 °C . The 1,2,4-oxadiazole ring is recognized as a privileged scaffold in medicinal chemistry owing to its planarity and established role as a hydrolytically stable bioisostere for amide and ester functionalities [2].

Why 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine Cannot Be Interchanged with Other 1,2,4-Oxadiazole Amines


Within the 1,2,4-oxadiazole-5-propanamine series, seemingly minor structural variations—chain length (ethyl vs. propyl), amine substitution (primary vs. secondary), and the nature of the 3-position substituent (methyl vs. phenyl vs. hydrogen)—produce quantifiably distinct physicochemical profiles that affect solubility, permeability, metabolic stability, and derivatization potential [1]. The 3-methyl group contributes specific lipophilicity (logP = -0.59) distinct from the unsubstituted or 3-phenyl analogs, while the linear primary amine enables derivatization pathways unavailable to N-methylated or branched congeners . In bioactive compound series containing the 3-methyl-1,2,4-oxadiazol-5-yl moiety, potency differences of up to 37-fold (IC50 ranging from 5 nM to 185 nM against collagenase-3) have been documented across structurally related analogs, illustrating that scaffold modifications are not functionally interchangeable [2][3].

Quantitative Differentiation Evidence for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine Against Closest Analogs


Primary Amine Accessibility vs. N-Methylated Analog: Derivatization Pathway Comparison

The target compound bears a free primary amine (-CH₂CH₂CH₂NH₂), enabling direct participation in amide coupling, reductive amination, sulfonamide formation, and urea synthesis without deprotection steps. In contrast, the closest N-methylated analog, N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 933683-06-8, MW 127.14), contains a secondary amine (NHCH₃), which cannot engage in amide bond formation without additional synthetic manipulation . The primary amine's nucleophilicity and hydrogen-bond donor capacity (1 HBD) provide greater synthetic versatility for fragment-based library construction. While direct comparative reactivity data are not published, the structural distinction is absolute: the target compound offers one additional reactive hydrogen for conjugation, enabling a broader reaction scope in medicinal chemistry workflows .

medicinal chemistry building block amine derivatization

Lipophilicity Gradient: 3-Methyl vs. 3-Phenyl Substitution Determines Aqueous Solubility and CNS Permeability Profile

The target compound exhibits a computed logP of -0.59 (free base), placing it in a favorable range for aqueous solubility and reduced non-specific protein binding . The 3-phenyl analog, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 41470-96-6), has a significantly higher logP of 2.33, representing a ΔlogP of approximately 2.9 log units [1]. This translates to a theoretical ~800-fold difference in octanol-water partition coefficient, with the 3-methyl analog being substantially more hydrophilic. For central nervous system (CNS) drug discovery, the lower logP of the methyl-substituted scaffold aligns more closely with desirable CNS drug-like property ranges (logP typically 1–4, with lower values favoring reduced hERG and phospholipidosis risk), although empirical permeability data for this specific compound are not yet available [2].

lipophilicity logP CNS drug design

Propanamine Chain Length Effect: Conformational Flexibility and Pharmacophore Spacing vs. Ethanamine Analog

The target compound incorporates a 3-carbon linear propanamine spacer (CCCN), whereas the direct ethanamine analog, 3-Methyl-1,2,4-oxadiazole-5-ethanamine (CAS 147216-21-5), features a 2-carbon spacer (CCN) . The additional methylene unit in the target compound increases the molecular weight by 14.03 g/mol (141.17 vs. 127.14) and adds one rotatable bond (4 vs. 3), providing greater conformational flexibility for optimizing ligand-protein interactions . In the muscarinic agonist series 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines, the 3-methyl analog (corresponding to the target scaffold's oxadiazole substitution pattern) displayed IC50 = 2.7 µM at muscarinic receptors, and SAR studies demonstrated that increasing alkyl chain length at the 3-position modulated affinity and functional efficacy in PI turnover assays [1]. This class-level evidence indicates that spacer length in oxadiazole-amine conjugates meaningfully influences biological activity.

spacer length conformational flexibility pharmacophore design

Validated Bioactive Pharmacophore: 3-Methyl-1,2,4-oxadiazol-5-yl Moiety in High-Potency Compounds

The 3-methyl-1,2,4-oxadiazol-5-yl moiety, which constitutes the core pharmacophoric element of the target compound, appears in multiple high-potency bioactive compounds with documented quantitative activity data. In the collagenase-3 (MMP-13) inhibitor series disclosed in US Patent 8785489 (Boehringer Ingelheim), compounds bearing the 3-methyl-1,2,4-oxadiazol-5-yl group achieved IC50 values as low as 5 nM (BDBM126759) and 185 nM (BDBM126812) [1][2]. In the muscarinic receptor agonist series, 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine (CDD-0098-J) exhibited an IC50 of 2.7 µM with functional efficacy in PI turnover assays [3]. Additionally, compound L-658903, 3-(3-methyl-1,2,4-oxadiazol-5-yl)quinuclidine, is a known muscarinic receptor agonist with a defined MeSH entry [4]. These data validate the 3-methyl-1,2,4-oxadiazol-5-yl group as a productive pharmacophore for diverse target classes, supporting its selection as a building block for medicinal chemistry campaigns.

collagenase-3 inhibitor muscarinic agonist MMP inhibitor

Bioisosteric Replacement Utility: 1,2,4-Oxadiazole Core Confers Hydrolytic Stability Over Amide/Ester Congeners

The 1,2,4-oxadiazole ring in the target compound is a well-characterized bioisostere for amide and ester functional groups, with the critical advantage of resistance to enzymatic hydrolysis by proteases and esterases [1][2]. This property is intrinsic to the oxadiazole heterocycle and not shared by amide- or ester-containing analogs that would otherwise occupy similar chemical space. The review by Camci et al. (2023) documents multiple case studies where 1,2,4-oxadiazole-for-amide replacement improved metabolic stability and prolonged half-life while maintaining target engagement [1]. Furthermore, the oxadiazole ring can also mimic the morpholine ring in antibacterial oxazolidinone analogs, retaining critical H-bond interactions with ribosomal RNA (interaction with U2585 confirmed) [3]. While these benefits are class-level rather than specific to the methyl/propanamine substitution pattern, they apply directly to any derivative synthesized from this scaffold, making the compound a strategically advantageous starting point relative to non-oxadiazole building blocks.

bioisostere hydrolytic stability amide replacement

Commercial Availability and Purity Benchmarking: Research-Grade Supply for Reproducible Synthesis

The target compound is commercially available from multiple reputable suppliers with specified purity ≥95% . The free base form (CAS 173336-40-8) and hydrochloride salt (CAS 1251922-99-2) are both catalogued, providing formulation flexibility [1]. In contrast, the branched isomer 1-(3-methyl-1,2,4-oxadiazol-5-yl)-1-propanamine (CAS 1248456-08-7) is significantly less widely stocked, with limited vendor availability . The ethanamine analog (CAS 147216-21-5) is available but offers a different spacer length that may not suit all synthetic applications. The consistent supply chain for the target compound reduces procurement lead time variability and ensures lot-to-lot reproducibility for multi-step synthetic campaigns.

commercial sourcing purity research chemical

Optimal Application Scenarios for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) for CNS and Protease Targets

The compound's low molecular weight (141.17 g/mol), favorable logP (-0.59), and primary amine handle make it an ideal fragment for FBDD campaigns targeting CNS-penetrant therapeutics and metalloproteases . The 3-methyl-1,2,4-oxadiazol-5-yl fragment has demonstrated productive binding in collagenase-3 (IC50 down to 5 nM in elaborated compounds) and muscarinic receptors (IC50 = 2.7 µM) [1][2]. Its low lipophilicity reduces the risk of non-specific binding and aggregation, a critical advantage in fragment screening where high aqueous solubility is essential. The primary amine permits rapid library expansion via amide coupling with diverse carboxylic acid building blocks without protecting group manipulation .

Bioisosteric Replacement of Amide/Ester Linkers in Lead Optimization

In lead series where metabolic instability of an amide or ester linkage limits in vivo exposure, the 1,2,4-oxadiazole core of this compound can serve as a hydrolytically stable bioisostere [3]. The propanamine side chain provides a convenient point for conjugation to the rest of the molecule, while the 3-methyl group maintains a compact steric profile similar to an N-methyl amide. This application scenario is particularly relevant for programs targeting Gram-positive pathogens, where oxadiazole-for-morpholine replacement has been experimentally validated to preserve key H-bond interactions [4].

Muscarinic Receptor Agonist Pharmacophore Construction

The 3-methyl-1,2,4-oxadiazol-5-yl moiety is a recognized pharmacophore for muscarinic receptor modulation. In the 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine series, the 3-methyl analog (CDD-0098-J) exhibited selective M1 receptor-coupled PI turnover stimulation at low concentrations, with the methyl group providing an optimal balance of affinity (IC50 = 2.7 µM) and functional efficacy [2]. The target compound's propanamine chain allows for elaboration into diverse muscarinic scaffolds (e.g., tetrahydropyrimidines, quinuclidines, azabicycloheptanes), and the SAR precedent indicates that the 3-methyl substitution is critical—longer alkyl chains increased affinity but reduced functional activity [2].

Agrochemical Intermediate for Oxadiazole-Containing Fungicides and Herbicides

1,2,4-Oxadiazole derivatives have demonstrated agricultural biological activities including antifungal and herbicidal effects [5]. The target compound's primary amine can be elaborated into agrochemical leads via simple acylation or sulfonylation. Its logP of -0.59 provides sufficient hydrophilicity for systemic mobility in plants, while the oxadiazole core contributes metabolic stability in environmental contexts. The compound's classification as a versatile small molecule scaffold and its reliable multi-vendor availability at research grade support its use in agrochemical discovery programs where scaffold novelty and IP freedom-to-operate are strategic priorities.

Quote Request

Request a Quote for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.